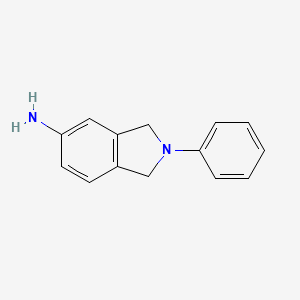

2-Phenylisoindolin-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

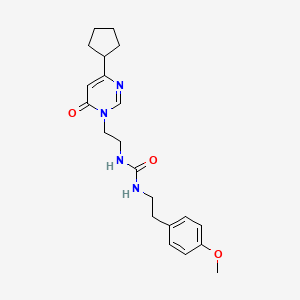

Synthesis of Novel Derivatives

The compound has been used in the synthesis of novel 3-imino-2-phenylisoindolin-1-one derivatives . This process was carried out by the reaction of arylcyanamides and benzoyl chloride in the presence of CuCl2 under ultrasound (US) irradiation at room temperature . This methodology is simple, yields excellent results, and can be performed under mild reaction conditions .

Pharmaceutical Synthesis

2-Phenylisoindolin-5-amine, as a type of N-isoindoline-1,3-dione heterocycle, has potential use in pharmaceutical synthesis . Understanding the structure–activity relationships and biological properties of N-isoindoline-1,3-dione derivatives could unlock their potential as therapeutic agents .

Herbicides

N-isoindoline-1,3-dione heterocycles, which include 2-Phenylisoindolin-5-amine, have been used in the development of herbicides . Their unique chemical properties make them effective in this application .

Mecanismo De Acción

Target of Action

It is known that isoindoline derivatives, which include 2-phenylisoindolin-5-amine, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .

Mode of Action

Isoindoline derivatives are known to interact with their targets and cause changes in cellular processes . For instance, neuromuscular blocking drugs (NMBDs), which include isoindoline derivatives, act at several sites at the neuromuscular junction, but their main effects are as agonists and antagonists at postjunctional nicotinic receptors .

Biochemical Pathways

It’s worth noting that metabolic networks, which are interconnected pathways of biochemical reactions within living cells, are often influenced by compounds like 2-phenylisoindolin-5-amine . These networks control the flux of metabolites through metabolic pathways to ensure that the output of the pathways meets biological demand .

Pharmacokinetics

It’s important to note that the pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic efficacy .

Result of Action

It’s known that polyamines, which include isoindoline derivatives, are essential for the growth and proliferation of mammalian cells and are intimately involved in biological mechanisms such as dna replication, rna transcription, protein synthesis, and post-translational modification .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Phenylisoindolin-5-amine. For instance, sunlight, physical impact, and environmental threats such as bacteria can affect the activity of compounds like 2-Phenylisoindolin-5-amine .

Propiedades

IUPAC Name |

2-phenyl-1,3-dihydroisoindol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2/c15-13-7-6-11-9-16(10-12(11)8-13)14-4-2-1-3-5-14/h1-8H,9-10,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJTCEQMNWZXCGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1C3=CC=CC=C3)C=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenylisoindolin-5-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3,4-dihydro-1H-2-benzopyran-3-carboxamide](/img/structure/B2996210.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2996212.png)

![1-(3-methylbenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2996219.png)

![Ethyl 2-(2-(2-(benzo[d]thiazol-2-yl(methyl)amino)acetamido)thiazol-4-yl)acetate](/img/structure/B2996223.png)

![6-((tetrahydrofuran-2-yl)methyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2996224.png)

![Ethyl 5-{[(dimethylamino)methylene]amino}-3-(2-{[3-(trifluoromethyl)benzoyl]oxy}ethoxy)-4-isoxazolecarboxylate](/img/structure/B2996229.png)